3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel- and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with applications in organic electronics.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H10ClNS |
---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C8H9NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-3,5,9H,4,6H2;1H |
InChI Key |
WHSQCZOBMLKCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.